![molecular formula C20H22N4O2S B2431619 Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319635-12-4](/img/structure/B2431619.png)

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

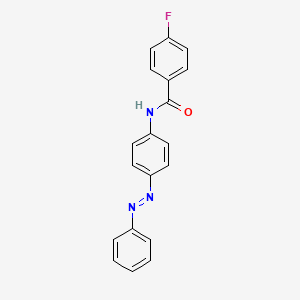

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound. It’s part of the benzothiazole family, which has been studied for its anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用

Antitumor Activity

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated these compounds against different cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cells. Some derivatives exhibit moderate to high activity, making them interesting candidates for further investigation .

Anti-Inflammatory Properties

Certain derivatives of this compound exhibit anti-inflammatory activity. For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, have demonstrated excellent inhibition of cyclooxygenase-2 (COX-2) and even inhibited albumin denaturation. These findings highlight their potential as anti-inflammatory agents .

Antibacterial and Antimicrobial Effects

While specific studies on this compound are limited, related thiazole derivatives have shown antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Further exploration of its antibacterial potential is warranted .

Drug Development

Imidazole-containing compounds, including those with a benzothiazole core, serve as essential synthons in drug development. Researchers have successfully incorporated 1,3-diazole rings (such as imidazole) into commercially available drugs. Examples include antihistaminic agents (clemizole, astemizole), antiulcer drugs (omeprazole, pantoprazole), and antiprotozoal agents (tinidazole, ornidazole). The versatility of imidazole-based structures makes them valuable in medicinal chemistry .

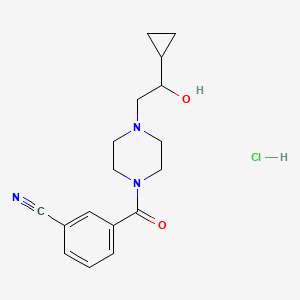

作用機序

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is Pantothenate synthetase of Mtb .

Mode of Action

It’s worth noting that similar compounds have shown selective inhibition of mtb over non-tuberculous mycobacteria (ntm) . This suggests that the compound may interact with its target in a way that disrupts the normal functioning of the bacteria, leading to its inhibition.

Biochemical Pathways

Given the target protein pantothenate synthetase, it can be inferred that the compound may interfere with the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme a, which is essential for various metabolic processes in the bacteria .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that these properties have been considered during the design and synthesis of the compound.

Result of Action

Similar compounds have shown significant in vitro antitubercular activity . This suggests that the compound may lead to the inhibition of the growth of Mtb.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the bacteria, and the specific environment within the host organism .

将来の方向性

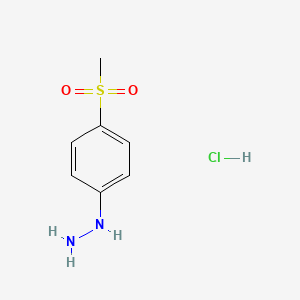

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)21-11-22-19(13)26-10-15-5-7-24(8-6-15)20(25)16-3-4-17-18(9-16)27-12-23-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNQKVSAYBBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)

![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2431554.png)